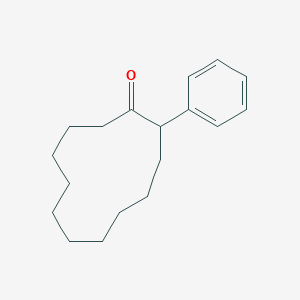
Cyclododecanone, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanone, 2-phenyl- is an organic compound that belongs to the class of cyclic ketones It is characterized by a twelve-membered ring structure with a phenyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclododecanone, 2-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of cyclododecanone, 2-phenyl- may involve the oxidation of cyclododecane followed by the introduction of the phenyl group through a Friedel-Crafts reaction. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: Cyclododecanone, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Cyclododecanone, 2-phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as fragrances and high-performance polymers.
Mecanismo De Acción
The mechanism of action of cyclododecanone, 2-phenyl- involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclododecanone: Lacks the phenyl group, resulting in different chemical and physical properties.
2-Phenylcyclohexanone: A smaller ring structure with different conformational flexibility and reactivity.
Benzophenone: Contains two phenyl groups attached to a carbonyl carbon, differing in its electronic and steric properties.
Uniqueness: Cyclododecanone, 2-phenyl- is unique due to its large ring size combined with the presence of a phenyl group. This combination imparts distinct conformational flexibility and reactivity, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
50717-87-8 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-phenylcyclododecan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-15-11-6-4-2-1-3-5-10-14-17(18)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |
Clave InChI |
OYHSTMSITKQKDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C(CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


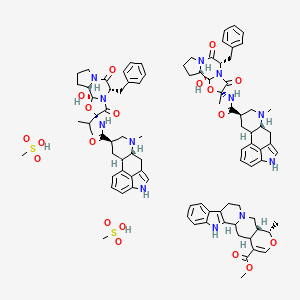
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
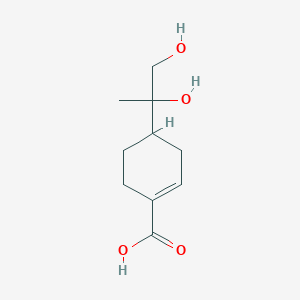
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
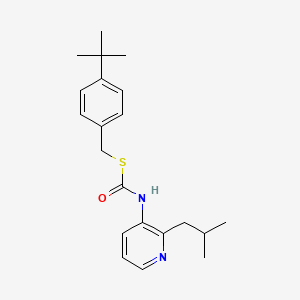
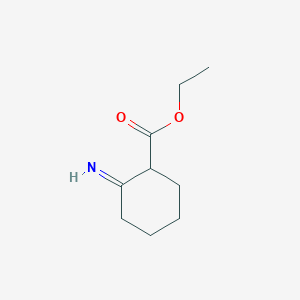
![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
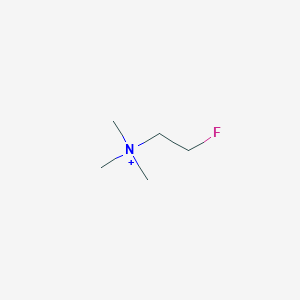
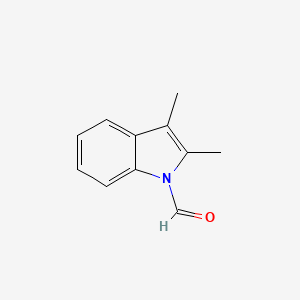
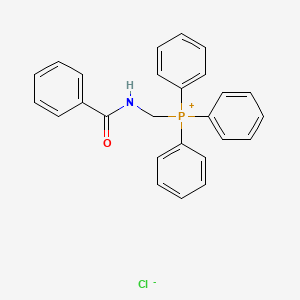
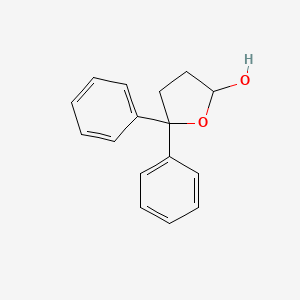
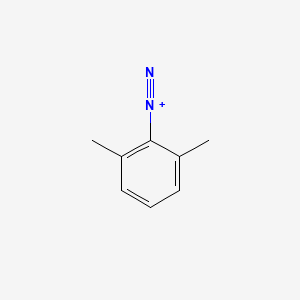
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
